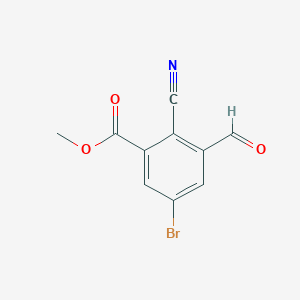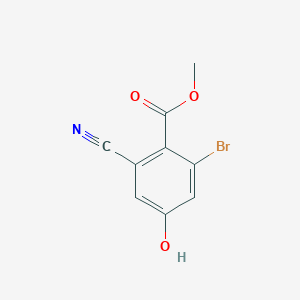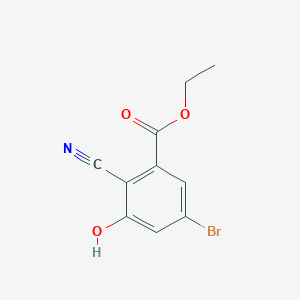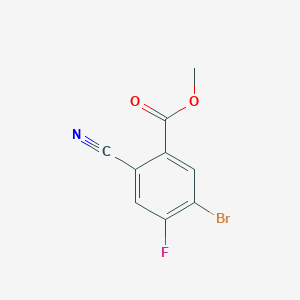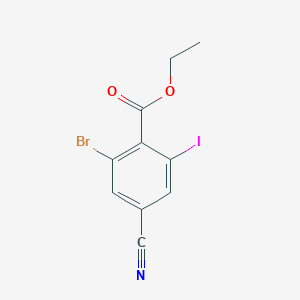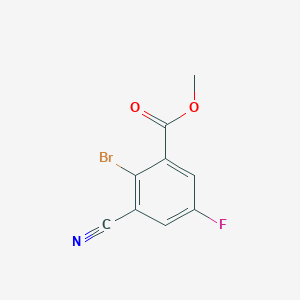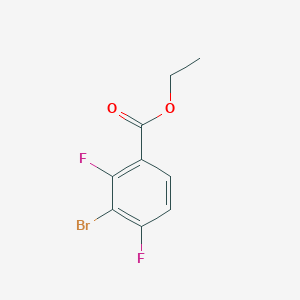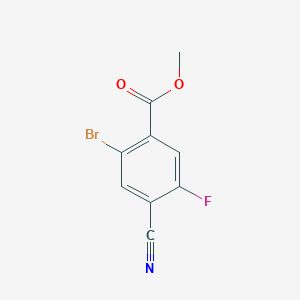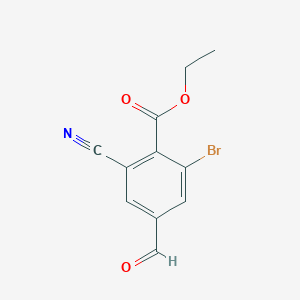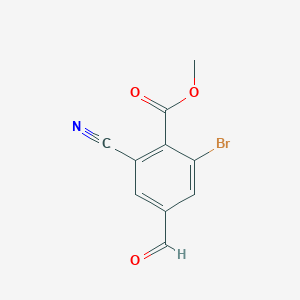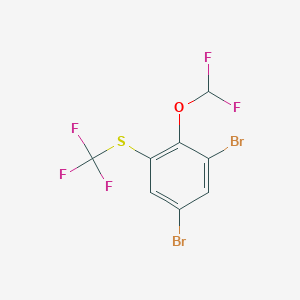
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene
Descripción general
Descripción
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene, commonly referred to as DDBT, is a synthetically produced molecule that has been used for various scientific applications. DDBT is a halogenated aromatic compound that has been used in the synthesis of other molecules, as well as in scientific research and laboratory experiments. The synthesis of DDBT involves the reaction of 1,5-dibromo-2-difluoromethoxybenzene with trifluoromethylthiol. This molecule has been studied extensively to understand its mechanism of action, biochemical and physiological effects, and the advantages and limitations of using it in laboratory experiments.
Mecanismo De Acción
The mechanism of action of DDBT is not fully understood. It is believed that the molecule binds to the cytochrome P450 enzymes, which are responsible for the metabolism of drugs and other compounds. The binding of DDBT to the enzyme causes the enzyme to become inactive, which prevents the metabolism of the compounds. In addition, DDBT may also interact with other molecules in the body, such as proteins and hormones, which can affect the biochemical and physiological processes in the body.
Biochemical and Physiological Effects
The biochemical and physiological effects of DDBT are not fully understood. Studies have shown that DDBT can inhibit the activity of cytochrome P450 enzymes, which can affect the metabolism of drugs and other compounds. In addition, DDBT has been shown to interact with other molecules in the body, such as proteins and hormones, which can affect the biochemical and physiological processes in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of DDBT in laboratory experiments has several advantages. DDBT is relatively easy to synthesize and is relatively inexpensive. In addition, DDBT is a stable molecule and does not degrade easily. However, there are some limitations to using DDBT in laboratory experiments. DDBT can be toxic if used in high concentrations, and it can also cause irritation to the skin and eyes.
Direcciones Futuras
There are several potential future directions for research on DDBT. One potential direction is to further study the mechanism of action of DDBT and its effects on the metabolism of drugs and other compounds. Additionally, further research could be conducted on the biochemical and physiological effects of DDBT on the body, as well as the potential toxicity of the molecule. Finally, further research could be conducted on the use of DDBT in the synthesis of other molecules, as well as the development of new compounds that use DDBT as a starting material.
Aplicaciones Científicas De Investigación
DDBT has been used in a variety of scientific research applications, including the synthesis of other molecules, the study of enzyme inhibition, and the study of drug metabolism. DDBT has also been used as a model substrate in the study of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. DDBT has also been used to study the effects of halogenated aromatic compounds on the environment, as well as the effects of these compounds on human health.
Propiedades
IUPAC Name |
1,5-dibromo-2-(difluoromethoxy)-3-(trifluoromethylsulfanyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Br2F5OS/c9-3-1-4(10)6(16-7(11)12)5(2-3)17-8(13,14)15/h1-2,7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFXDMBFNEAHTOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1SC(F)(F)F)OC(F)F)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Br2F5OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,5-Dibromo-2-difluoromethoxy-3-(trifluoromethylthio)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




